![molecular formula C17H18FN3O2S B5204167 N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5204167.png)

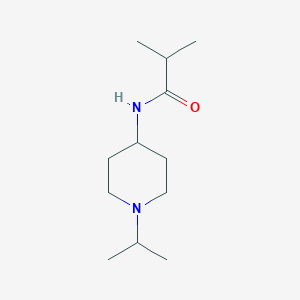

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide, commonly known as 'F-18 FP-TZTP', is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is used to detect and diagnose various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

F-18 FP-TZTP binds to the active site of AChE, where it undergoes hydrolysis and releases fluoride ions. The released fluoride ions can then be detected using N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide imaging, providing a measure of AChE activity in the brain. The binding of F-18 FP-TZTP to AChE is reversible, allowing the compound to be used repeatedly for imaging studies.

Biochemical and Physiological Effects:

F-18 FP-TZTP has been shown to be safe and well-tolerated in humans, with no significant adverse effects reported. The compound has a short half-life of approximately 110 minutes, which limits its use to N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide imaging studies. F-18 FP-TZTP does not affect the levels of AChE in the brain, and its binding to AChE is specific and selective.

Advantages and Limitations for Lab Experiments

F-18 FP-TZTP has several advantages for lab experiments, including its high specificity and selectivity for AChE, its reversible binding to AChE, and its ability to provide quantitative measures of AChE activity in the brain. However, F-18 FP-TZTP has several limitations, including its short half-life, which limits its use to N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide imaging studies, and its complex synthesis method, which requires expertise in organic chemistry and radiochemistry.

Future Directions

There are several future directions for the use of F-18 FP-TZTP in scientific research. One potential application is the use of F-18 FP-TZTP to monitor the progression of Alzheimer's disease and other neurodegenerative diseases. Another potential application is the use of F-18 FP-TZTP to study the effects of drugs and other interventions on AChE activity in the brain. Additionally, the synthesis of F-18 FP-TZTP could be optimized to make it more accessible and cost-effective for use in scientific research.

Synthesis Methods

The synthesis of F-18 FP-TZTP involves the reaction of 2-thiophenecarboxylic acid with N-(tert-butoxycarbonyl)-L-glutamic acid α-benzyl ester, followed by the coupling of the resulting intermediate with 4-(2-fluorophenyl)piperazine and deprotection of the tert-butoxycarbonyl group. The final product is obtained by labeling the compound with F-18 using a nucleophilic substitution reaction. The synthesis of F-18 FP-TZTP is a multistep process that requires expertise in organic chemistry and radiochemistry.

Scientific Research Applications

F-18 FP-TZTP is primarily used in N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide imaging to detect the levels of acetylcholinesterase (AChE) in the brain. AChE is an enzyme that plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. The levels of AChE in the brain are altered in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. F-18 FP-TZTP can be used to visualize the distribution of AChE in the brain and provide valuable information for the diagnosis and treatment of these diseases.

properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c18-13-4-1-2-5-14(13)20-7-9-21(10-8-20)16(22)12-19-17(23)15-6-3-11-24-15/h1-6,11H,7-10,12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZYJILBLRPGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-{2-[4-(2-Fluorophenyl)piperazino]-2-oxoethyl}-2-thiophenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)

![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)

![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)

![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)

![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)

![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)

![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)

![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)